2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of suberic acid with carnitine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets and pathways. It acts as a metabolite, participating in various biochemical reactions within the cell. The compound can influence metabolic pathways by modulating enzyme activity and altering the levels of other metabolites. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-carboxyheptanoyl)oxy]pentanedioic acid
- 8-({6-[(7-carboxyheptanoyl)oxy]hexyl}oxy)-8-oxooctanoic acid
Uniqueness
2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of a suberoyl group and a trimethylammonium moiety, which influences its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H26INO4 |
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Molecular Weight |
387.25 g/mol |
IUPAC Name |
2-(7-carboxyheptanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H25NO4.HI/c1-14(2,3)10-11-18-13(17)9-7-5-4-6-8-12(15)16;/h4-11H2,1-3H3;1H |
InChI Key |
DCKLHMQJVOLQCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)O.[I-] |
Origin of Product |
United States |
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